molecular formula C20H12Br2N2 B1592716 5,8-Dibromo-2,3-diphenylquinoxaline CAS No. 94544-77-1

5,8-Dibromo-2,3-diphenylquinoxaline

Cat. No.: B1592716
CAS No.: 94544-77-1
M. Wt: 440.1 g/mol
InChI Key: LELMSURPXIAXOW-UHFFFAOYSA-N
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Description

5,8-Dibromo-2,3-diphenylquinoxaline: is an organic compound with the molecular formula C20H12Br2N2 . It is a derivative of quinoxaline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of two bromine atoms at the 5 and 8 positions and two phenyl groups at the 2 and 3 positions of the quinoxaline ring. This compound is known for its applications in various fields, including materials science and organic electronics .

Scientific Research Applications

Chemistry: 5,8-Dibromo-2,3-diphenylquinoxaline is used as a building block in the synthesis of conjugated polymers and organic semiconductors.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including transistors and sensors .

Safety and Hazards

5,8-Dibromo-2,3-diphenylquinoxaline is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-2,3-diphenylquinoxaline typically involves the bromination of 2,3-diphenylquinoxaline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents .

Mechanism of Action

The mechanism of action of 5,8-Dibromo-2,3-diphenylquinoxaline in its applications is primarily related to its electronic properties. The presence of bromine atoms and phenyl groups influences the compound’s electron distribution and conjugation, making it suitable for use in electronic materials. In organic electronics, the compound can facilitate charge transport and improve the performance of devices such as OLEDs and OPVs .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of bromine atoms and phenyl groups, which confer specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and organic semiconductors .

Properties

IUPAC Name

5,8-dibromo-2,3-diphenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2N2/c21-15-11-12-16(22)20-19(15)23-17(13-7-3-1-4-8-13)18(24-20)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELMSURPXIAXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC=CC=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625927
Record name 5,8-Dibromo-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94544-77-1
Record name 5,8-Dibromo-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dibromo-2,3-diphenylquinoxaline
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Synthesis routes and methods I

Procedure details

The detailed preparation procedure is as follows: 3,6-dibromo-o-phenylene diamine (1.0 g, 3.7 mmol) was added to a solution of compound benzil (0.39 g, 1.84 mmol) in acetic acid (20 mL) at 120□, then the mixture was mixed uniformly. After refluxed for 12 hours, the fluid reactant was poured into water, and neutralized with sodium bicarbonate until neutral, then extracted with chloroform and washed with saturated brine, dried over anhydrous sodium sulfate, then it was vacuum evaporated to remove the solvent, and the resulting crude product was purified by column chromatography to give a white solid, and then it was purified by recrystallization from chloroform/n-hexane to give a white solid powder. The test result is: MS (EI) m/z: 440(M+).
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1 g
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0.39 g
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20 mL
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Synthesis routes and methods II

Procedure details

A solution of 5.3 g (20 mmol) of 3,6-dibromo-1,2-phenylenediamine 1,4 g (19 mmol) of benzil 2b, 4.2 g of sodium acetate and 150 ml of glacial acetic acid were refluxed for 4 hours. The precipitate was filtered off, washed with 100 ml of water and recrystallized twice from dioxane. Drying under reduced pressure at 50° C. gave the pure product in the form of colorless crystals, which according to HPLC had a purity of about 99.5%. The yield was 6.45 g (73%).
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5.3 g
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4.2 g
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150 mL
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Synthesis routes and methods III

Procedure details

Preparation procedure: 3,6-dibromo-o-phenylene diamine (1.0 g, 3.7 mmol) is added to an acetic acid (20 mL) solution of benzil (0.39 g, 1.84 mmol) at 120° C. The resulting solution is mixed homogeneously and reflux for 12 hours. The reaction solution is poured into water, neutralized with sodium bicarbonate, extracted with chloroform, washed with saturated brine water, and dried over anhydrous sodium sulfate. The solvents are removed using a rotary evaporator. The crude product is subjected to column chromatography to give a white solid, which is then recrystallized in chloroform/n-hexane to afford a white solid powder (yield 86%), MALDI-TOF-MS (m/z): 440.1 (M+).
Quantity
1 g
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20 mL
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0.39 g
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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